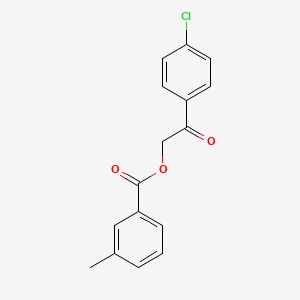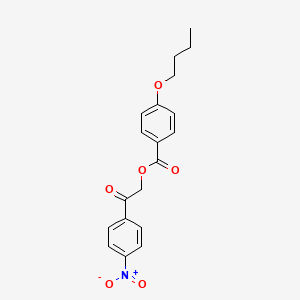![molecular formula C14H12N2O5S B10889007 Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10889007.png)
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid . This intermediate is then converted to its corresponding acid chloride using reagents such as thionyl chloride . The acid chloride is subsequently reacted with 2-aminothiophene-3-carboxylic acid methyl ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- METHYL 4-[(3-NITROBENZOYL)AMINO]BENZOATE
- Methyl-3-[(2-nitrobenzoyl)amino]benzoate
- 4-Methyl-3-nitrobenzoic acid
Uniqueness
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to the presence of both a thiophene ring and a nitrobenzoyl group, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
特性
分子式 |
C14H12N2O5S |
|---|---|
分子量 |
320.32 g/mol |
IUPAC名 |
methyl 3-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12N2O5S/c1-8-7-9(3-4-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17) |
InChIキー |
VAJRQYUMJVJKNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)

![7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888939.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10888948.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
![3-(difluoromethyl)-N-[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10888956.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone](/img/structure/B10888963.png)
![N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)

![4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoic acid](/img/structure/B10888979.png)
![2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888983.png)
![2-[(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888984.png)

![1-benzyl-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10888990.png)
